An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)furan-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-(Trifluoromethyl)furan-2-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document collates available data on its structural, physical, and spectroscopic characteristics, alongside detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities incorporating the trifluoromethyl-furan scaffold.
Introduction
5-(Trifluoromethyl)furan-2-carbaldehyde, with the CAS number 17515-80-9, is a key synthetic intermediate characterized by the presence of a furan ring substituted with an electron-withdrawing trifluoromethyl group and a reactive aldehyde functionality. The unique electronic properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make this molecule an attractive building block in the synthesis of pharmaceuticals and agrochemicals. This guide aims to provide a detailed repository of its known physicochemical properties and experimental methodologies to facilitate its effective utilization in research and development.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 5-(Trifluoromethyl)furan-2-carbaldehyde. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as boiling point and density are not extensively published. In such cases, data for structurally related compounds are provided for comparative purposes.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₃O₂ | [1][2] |
| Molecular Weight | 164.08 g/mol | [1][2] |
| CAS Number | 17515-80-9 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Not explicitly reported. For comparison, 5-methylfurfural has a boiling point of 187 °C. | [5] |
| Melting Point | Not applicable (liquid at room temperature) | [4] |
| Density | Not explicitly reported. | |
| Solubility | General solubility for furan-2-carbaldehydes suggests solubility in water and polar organic solvents. | [4] |
Spectroscopic Data
| Spectroscopy | Expected Data for 5-(Trifluoromethyl)furan-2-carbaldehyde | Reference Data: 5-Methylfurfural |
| ¹H NMR (CDCl₃) | Aldehyde proton (singlet, ~9.6 ppm), Furan protons (doublets, ~6.5-7.5 ppm) | Aldehyde proton (s, 9.51 ppm), Furan protons (d, 7.15-7.20 ppm and d, 6.21-6.27 ppm), Methyl protons (s, 2.42 ppm)[6] |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~177 ppm), Furan carbons (~110-160 ppm), Trifluoromethyl carbon (quartet, ~120 ppm) | Carbonyl carbon (176.81 ppm), Furan carbons (159.77, 151.99, 124.03, 109.62 ppm), Methyl carbon (13.95 ppm)[6] |
| IR (Neat) | C=O stretch (~1680-1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹) | C=O stretch (~1680 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹)[6] |
| Mass Spectrometry (EI) | Molecular ion peak at m/z 164, fragmentation pattern showing loss of H, CO, and CF₃. | Molecular ion peak at m/z 110, major fragments at m/z 109, 81, 53.[6] |
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and analysis of 5-(Trifluoromethyl)furan-2-carbaldehyde are not widely published. The following sections provide generalized protocols based on established methods for similar compounds.
Synthesis Protocol: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)furan
This protocol describes a plausible synthetic route to 5-(Trifluoromethyl)furan-2-carbaldehyde based on the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles.[7]
Materials:
-
2-(Trifluoromethyl)furan
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-(Trifluoromethyl)furan in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated solution of sodium acetate.
-
Stir vigorously for 1 hour to hydrolyze the intermediate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(Trifluoromethyl)furan-2-carbaldehyde.
Caption: Vilsmeier-Haack synthesis workflow.
Analytical Protocol: FT-IR Spectroscopy
This protocol outlines the procedure for acquiring an FT-IR spectrum of the liquid compound using an Attenuated Total Reflectance (ATR) accessory.[8]
Materials and Equipment:
-
5-(Trifluoromethyl)furan-2-carbaldehyde sample
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and dry. Collect a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of 5-(Trifluoromethyl)furan-2-carbaldehyde onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Perform baseline correction and other necessary spectral processing.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the aldehyde, C-F stretches of the trifluoromethyl group, and furan ring vibrations).
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
References
- 1. 5-(Trifluoromethyl)furan-2-carbaldehyde - 17515-80-9 | VulcanChem [vulcanchem.com]
- 2. 5-(Trifluoromethyl)furan-2-carbaldehyde - CAS:17515-80-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 17515-80-9|5-(Trifluoromethyl)furan-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Methylfurfural - Wikipedia [en.wikipedia.org]
- 6. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
